molecular formula C12H16BNO4 B2981993 5-Carboxypyridine-3-boronic acid pinacol ester CAS No. 2377606-46-5

5-Carboxypyridine-3-boronic acid pinacol ester

Cat. No.: B2981993
CAS No.: 2377606-46-5
M. Wt: 249.07
InChI Key: HJTYOQPLTYTEIV-UHFFFAOYSA-N
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Description

5-Carboxypyridine-3-boronic acid pinacol ester is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group and a pinacol ester moiety, which imparts unique chemical properties. It is commonly used as an intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Carboxypyridine-3-boronic acid pinacol ester typically involves the reaction of 5-carboxypyridine with a boronic acid derivative in the presence of a catalyst. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium as a catalyst and a base such as potassium carbonate . The reaction is carried out under mild conditions, often in an aqueous or alcoholic solvent, to yield the desired boronic ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-throughput reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products, making the process economically viable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Carboxypyridine-3-boronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic ester can yield boronic acids, while reduction can produce alcohols or alkanes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Carboxypyridine-3-boronic acid pinacol ester is unique due to the presence of the carboxy group, which imparts different chemical reactivity and properties compared to its analogs. This makes it particularly useful in specific synthetic applications where the carboxy group plays a crucial role .

Properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BNO4/c1-11(2)12(3,4)18-13(17-11)9-5-8(10(15)16)6-14-7-9/h5-7H,1-4H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJTYOQPLTYTEIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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